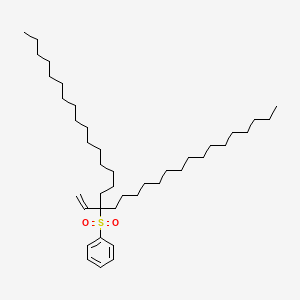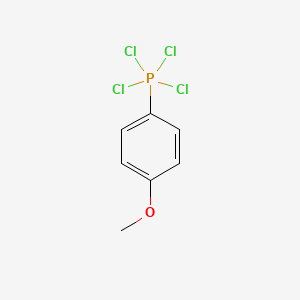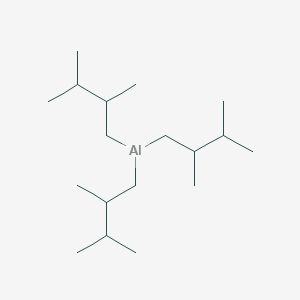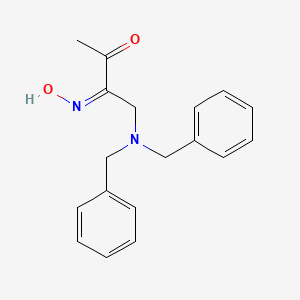
Triacontyl tridecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacontyl tridecanoate is an ester compound formed from the reaction between tridecanoic acid and triacontanol It is a long-chain fatty ester with the molecular formula C43H86O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triacontyl tridecanoate can be synthesized through esterification, where tridecanoic acid reacts with triacontanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:
Tridecanoic acid+Triacontanol→Triacontyl tridecanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Triacontyl tridecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to tridecanoic acid and triacontanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Tridecanoic acid and triacontanol.
Reduction: Triacontanol and tridecanol.
Hydrolysis: Tridecanoic acid and triacontanol.
Applications De Recherche Scientifique
Triacontyl tridecanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of triacontyl tridecanoate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release tridecanoic acid and triacontanol, which may then participate in various biochemical pathways. The molecular targets and pathways involved include lipid metabolism enzymes and signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triacontyl hexadecanoate: An ester formed from hexadecanoic acid and triacontanol.
Triacontyl octadecanoate: An ester formed from octadecanoic acid and triacontanol.
Triacontyl eicosanoate: An ester formed from eicosanoic acid and triacontanol.
Uniqueness
Triacontyl tridecanoate is unique due to its specific chain length and the combination of tridecanoic acid and triacontanol. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
63896-53-7 |
|---|---|
Formule moléculaire |
C43H86O2 |
Poids moléculaire |
635.1 g/mol |
Nom IUPAC |
triacontyl tridecanoate |
InChI |
InChI=1S/C43H86O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-45-43(44)41-39-37-35-33-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
Clé InChI |
LGIWRVIRLMKHMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)

![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
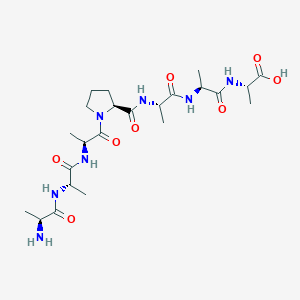
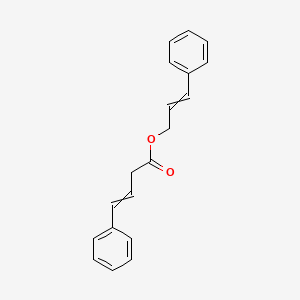

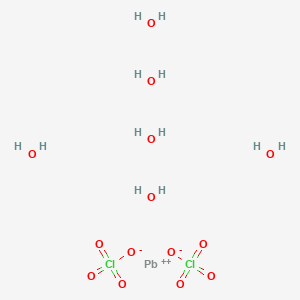
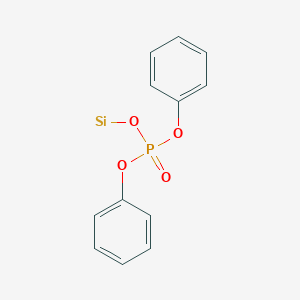
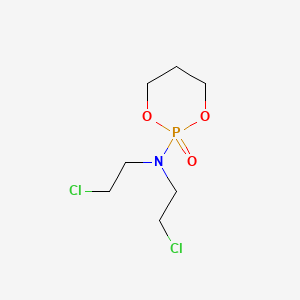
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
